molecular formula C4H7N5O B102283 5-Amino-2-methyltriazole-4-carboxamide CAS No. 16208-53-0

5-Amino-2-methyltriazole-4-carboxamide

Cat. No. B102283
CAS RN: 16208-53-0
M. Wt: 141.13 g/mol
InChI Key: XBJLVKAGIVZOKV-UHFFFAOYSA-N
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Description

5-Amino-2-methyltriazole-4-carboxamide, also known as AMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized using various methods and has been found to possess unique biochemical and physiological properties that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyltriazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects
5-Amino-2-methyltriazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and viruses by inhibiting the activity of certain enzymes involved in nucleic acid synthesis. It has also been found to have antioxidant properties and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

5-Amino-2-methyltriazole-4-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. It also possesses unique biochemical and physiological properties that make it a promising candidate for future research. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-Amino-2-methyltriazole-4-carboxamide. One potential area of research is the development of 5-Amino-2-methyltriazole-4-carboxamide-based therapeutics for the treatment of cancer and viral infections. Another potential area of research is the investigation of the mechanism of action of 5-Amino-2-methyltriazole-4-carboxamide and its potential as a tool for studying nucleic acid synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Amino-2-methyltriazole-4-carboxamide and its potential limitations and toxicity.

Synthesis Methods

5-Amino-2-methyltriazole-4-carboxamide can be synthesized using various methods, including the reaction of 5-amino-1,2,3-triazole with methyl formate, followed by the reaction with formamide. Another method involves the reaction of 5-amino-1,2,3-triazole with methyl isocyanate, followed by the reaction with formamide. These methods have been found to produce 5-Amino-2-methyltriazole-4-carboxamide with high yields and purity.

Scientific Research Applications

5-Amino-2-methyltriazole-4-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess antitumor, antiviral, and antifungal properties. It has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.

properties

CAS RN

16208-53-0

Product Name

5-Amino-2-methyltriazole-4-carboxamide

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

5-amino-2-methyltriazole-4-carboxamide

InChI

InChI=1S/C4H7N5O/c1-9-7-2(4(6)10)3(5)8-9/h1H3,(H2,5,8)(H2,6,10)

InChI Key

XBJLVKAGIVZOKV-UHFFFAOYSA-N

SMILES

CN1N=C(C(=N1)N)C(=O)N

Canonical SMILES

CN1N=C(C(=N1)N)C(=O)N

synonyms

2H-1,2,3-Triazole-4-carboxamide,5-amino-2-methyl-(8CI,9CI)

Origin of Product

United States

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